BenchChemオンラインストアへようこそ!

N1-(2-methoxyethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide

TRPV1 antagonist Pain Binding affinity

N1-(2-methoxyethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide (CAS 1207043-64-8) is a fully synthetic, small-molecule piperidine-1,4-dicarboxamide featuring a 2-methoxyethyl substituent on the N1 carboxamide and a 2,2,2-trifluoroethyl group on the N4 carboxamide. The compound possesses a molecular formula of C12H20F3N3O3 and a molecular weight of 311.30 g/mol.

Molecular Formula C12H20F3N3O3
Molecular Weight 311.305
CAS No. 1207043-64-8
Cat. No. B2985585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methoxyethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide
CAS1207043-64-8
Molecular FormulaC12H20F3N3O3
Molecular Weight311.305
Structural Identifiers
SMILESCOCCNC(=O)N1CCC(CC1)C(=O)NCC(F)(F)F
InChIInChI=1S/C12H20F3N3O3/c1-21-7-4-16-11(20)18-5-2-9(3-6-18)10(19)17-8-12(13,14)15/h9H,2-8H2,1H3,(H,16,20)(H,17,19)
InChIKeyZYNKFDZGDKDGPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-methoxyethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide – Procurement-Grade Chemical Profile and Comparator Baseline


N1-(2-methoxyethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide (CAS 1207043-64-8) is a fully synthetic, small-molecule piperidine-1,4-dicarboxamide featuring a 2-methoxyethyl substituent on the N1 carboxamide and a 2,2,2-trifluoroethyl group on the N4 carboxamide . The compound possesses a molecular formula of C12H20F3N3O3 and a molecular weight of 311.30 g/mol . It belongs to a pharmacologically relevant class of piperidine carboxamides that have been explored as antagonists of the transient receptor potential vanilloid-1 (TRPV1) ion channel, a validated pain target [1]. This compound is predominantly supplied as a research-grade chemical for in vitro and in vivo pharmacological profiling, and its differentiation from close structural analogs must be established through quantifiable assay data rather than assumed class-level equivalence.

Why Generic Substitution Fails for N1-(2-methoxyethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide – The Imperative of Substituent-Specific Pharmacology


Within the piperidine-1,4-dicarboxamide chemotype, even subtle alterations to the N1 and N4 substituents can drastically modulate target affinity, selectivity, and physicochemical properties. Published structure–activity relationship (SAR) studies on TRPV1 antagonists demonstrate that the nature of the polar head group (N1 substituent) directly governs both in vitro potency and in vivo efficacy [1]. For instance, replacement of a benzoxazinone amide with alternative polar groups yielded compounds with Ki values spanning several orders of magnitude [1]. Consequently, a procurement decision that treats N1-(2-methoxyethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide as interchangeable with other N1-substituted (e.g., benzyl, thiophen-2-ylmethyl) or N4-substituted analogs without direct comparative data risks selecting a compound with irrelevant potency, off-target profile, or solubility for the intended assay system.

N1-(2-methoxyethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide – Quantitative Differentiation Evidence Versus Closest Analogs


TRPV1 Binding Affinity Versus N1-Benzyl Analog

In a series of piperidine carboxamide TRPV1 antagonists, the N1-(2-methoxyethyl) substitution on the piperidine-1,4-dicarboxamide scaffold is predicted to confer a distinct binding affinity profile compared to the N1-benzyl analog. While direct head-to-head data for the title compound is not publicly available, class-level SAR from Cheung et al. demonstrates that N1 polar group modifications can shift TRPV1 Ki by >10-fold [1]. The N1-benzyl analog (N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide) is commercially available but lacks published TRPV1 activity data, making cross-study comparison impossible at this time. Procurement decisions relying on assumed equipotency between these two analogs are therefore unsupported by quantitative evidence.

TRPV1 antagonist Pain Binding affinity Piperidine carboxamide

Predicted Physicochemical Differentiation: Lipophilicity and Solubility Versus N1-Benzyl and N1-Thiophen-2-ylmethyl Analogs

The 2-methoxyethyl substituent on N1 introduces a polar, hydrogen-bond-accepting ether oxygen that is absent in the N1-benzyl (cLogP ~3.1) and N1-thiophen-2-ylmethyl (cLogP ~2.8) analogs. Calculated physicochemical parameters for the title compound indicate a cLogP of approximately 1.5 and a topological polar surface area (tPSA) of 73.6 Ų [1]. This represents a >1.5 log unit reduction in lipophilicity compared to the benzyl analog, which is predicted to translate into higher aqueous solubility and lower non-specific protein binding [2]. These computed values remain theoretical; experimentally measured solubility and logD data are not publicly available for any of these analogs, necessitating in-house determination before final compound selection.

Lipophilicity Solubility Physicochemical properties Drug-likeness

Metabolic Stability Differentiation: Trifluoroethyl Group Advantage Over Non-Fluorinated Analogs

The 2,2,2-trifluoroethyl substituent on N4 is a well-precedented metabolic blocking group that confers oxidative resistance relative to unfluorinated ethyl or methyl analogs. While specific microsomal stability data for the title compound are not available, the trifluoroethyl motif is documented in the piperidine carboxamide TRPV1 antagonist series to enhance metabolic half-life by reducing CYP450-mediated N-dealkylation [1]. Analogs lacking this fluorine substitution (e.g., N4-ethyl-piperidine-1,4-dicarboxamide derivatives) are predicted to exhibit shorter in vitro half-lives, potentially compromising in vivo exposure. This fluorination-driven differentiation is class-level and requires prospective head-to-head microsomal stability assays for quantitative confirmation.

Metabolic stability CYP450 Fluorination Half-life

Selectivity Profile Versus Cross-Reactive Piperidine Carboxamide Chemical Probes

Certain piperidine carboxamide derivatives, such as those disclosed in patent CA-2453383-A1, act as selective NR2B-subtype NMDA receptor antagonists [1]. The dual substitution pattern of the title compound (methoxyethyl + trifluoroethyl) is distinct from the mono-substituted or differently disubstituted analogs characterized for NR2B activity. Without specific NR2B binding or functional data, it cannot be assumed that the title compound shares the NMDA antagonist profile of its structural cousins. Conversely, if TRPV1 is the target of interest, inadvertent NMDA receptor activity could confound phenotypic assay interpretation. Selectivity screening against both TRPV1 and NMDA receptor subtypes is advised before committing to large-scale procurement for any target-specific program.

Selectivity Off-target NR2B Chemical probe

Supplier Purity and Quality Control Differentiation

Commercial suppliers typically offer the title compound at ≥95% purity, with some vendors providing higher grades (≥98%) upon request . However, no comparative lot-release data (e.g., HPLC chromatograms, residual solvent analysis) are publicly available to differentiate suppliers. Impurity profiles can significantly impact biological assay reproducibility, particularly for compounds lacking rigorous analytical characterization. Procurement decisions should therefore require suppliers to provide batch-specific certificates of analysis (CoA) demonstrating purity by HPLC, identity by NMR, and quantification of any potential genotoxic impurities arising from the synthetic route. Without such documentation, purchasing this compound based solely on catalog specifications introduces an uncontrolled variable into downstream experiments.

Purity Quality control Supplier comparison Reproducibility

N1-(2-methoxyethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide – Evidence-Linked Experimental and Procurement Scenarios


TRPV1 Antagonist Screening Library Expansion

Based on the class-level evidence from the piperidine carboxamide TRPV1 antagonist series [1], this compound is a rational addition to a focused screening library targeting TRPV1-mediated pain pathways. Its unique N1-methoxyethyl group differentiates it from benzoxazinone-containing leads and may sample a distinct region of the TRPV1 pharmacophore. Researchers should, however, generate in-house TRPV1 binding and functional data before designating it as a lead compound, given the absence of public potency data.

Physicochemical Property Benchmarking Study

The compound's calculated lower lipophilicity (cLogP ~1.5) compared to N1-benzyl and N1-thiophen-2-ylmethyl analogs [1] makes it an ideal candidate for studies correlating piperidine-1,4-dicarboxamide substitution patterns with experimental solubility, permeability, and plasma protein binding. Such systematic physicochemical profiling would generate the quantitative comparator data that is currently missing from the public domain and would directly inform future procurement decisions within this chemical series.

Fluorine-Mediated Metabolic Stability Investigation

The presence of the 2,2,2-trifluoroethyl group on N4 positions this compound as a test article for investigating the impact of fluorination on the metabolic stability of piperidine-1,4-dicarboxamides [1]. Comparative microsomal stability assays against non-fluorinated N4-substituted analogs would quantify the metabolic advantage conferred by the trifluoroethyl moiety, addressing a current evidence gap and providing actionable data for medicinal chemistry programs.

Selectivity Profiling Against NMDA and TRP Ion Channel Panels

Given the structural overlap with NR2B-selective NMDA antagonists [1] and the inferred TRPV1 activity, this compound is suited for broad ion channel selectivity profiling. Such profiling is essential to delineate its polypharmacology and to determine whether it can serve as a reasonably selective tool compound for either target class. Procurement for this scenario should include multiple analogs to enable comparative selectivity fingerprinting.

Quote Request

Request a Quote for N1-(2-methoxyethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.